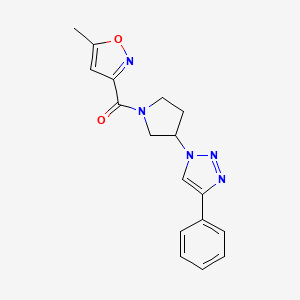![molecular formula C9H18N2O B2665632 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine CAS No. 1932175-78-4](/img/structure/B2665632.png)
4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 170.256.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.25 . It is a powder at room temperature .Applications De Recherche Scientifique
Discovery of Novel Inhibitors
The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, illustrates the utility of morpholine derivatives in the development of novel inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer. This discovery highlights morpholine's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, essential for kinase inhibition (Hobbs et al., 2019).
Spectroscopic and DFT Studies
A novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and subjected to UV, FT-IR, 1H and 13C NMR spectroscopy, and DFT studies. This research provides insights into the structural elucidation and potential nonlinear optical properties of morpholine derivatives, contributing to the understanding of their electronic structure and behavior (Devi et al., 2018).
Biodegradability and Physicochemical Properties
Research on 4-benzyl-4-methylmorpholinium-based ionic liquids examines their synthesis, cytotoxicity, oral toxicity, and biodegradability. This study explores the potential of morpholine derivatives as biomass solvents, emphasizing the environmental aspect of chemical synthesis and the search for greener alternatives (Pernak et al., 2011).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Two cyclodidepsipeptides containing morpholine diones were evaluated for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response, indicating their potential in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Synthesis and Characterization
The synthesis, characterization, and biological activity screening of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, along with their molecular docking studies, offer valuable insights into the hypoglycemic and anti-inflammatory potential of these compounds. This research underscores the versatility of morpholine derivatives in medicinal chemistry and their application in drug discovery (Karumanchi et al., 2019).
Safety and Hazards
Orientations Futures
While the future directions specific to 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine are not detailed in the search results, it’s worth noting that heterocyclic compounds, including morpholine derivatives, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKQPBVWHIHZ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
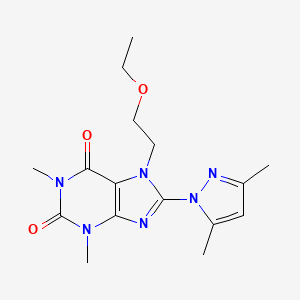
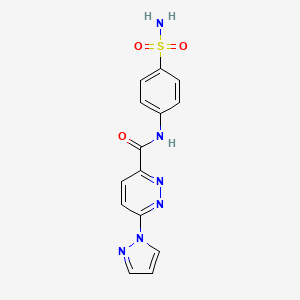
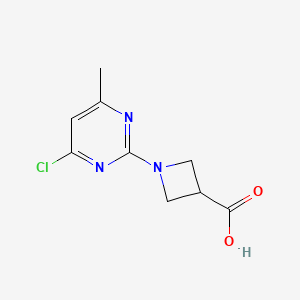
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
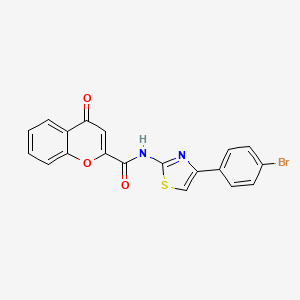
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2665566.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
